Product packaging for Methanesulfonyl iodide(Cat. No.:CAS No. 42790-82-9)

Methanesulfonyl iodide

Cat. No.: B14672702
CAS No.: 42790-82-9
M. Wt: 206.01 g/mol
InChI Key: ONQHJHZPCWQDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development of Sulfonyl Iodide Chemistry

The chemistry of sulfonyl halides has been a subject of investigation for over a century, with sulfonyl chlorides and fluorides being the most extensively studied due to their relative stability. Early research in the 20th century focused on the synthesis and reactions of these more stable derivatives.

The exploration of sulfonyl iodides, including methanesulfonyl iodide, came later and was hampered by their inherent instability. A significant milestone in the field was the work of Truce and Wolf in 1971, who reported the direct iodosulfonylation of alkynes using sulfonyl iodides. rsc.org This pioneering research demonstrated the synthetic potential of these reactive species, particularly for the formation of β-iodovinyl sulfones. rsc.org These early studies established that sulfonyl iodides could be generated in situ from sulfinate salts and iodine, a practice that remains common in modern synthetic chemistry to circumvent their instability. rsc.orgrsc.org The development of methods for the controlled generation and reaction of sulfonyl iodides has been crucial to their application in organic synthesis.

Significance within Contemporary Organic Synthesis Methodologies

In modern organic synthesis, this compound and other sulfonyl iodides are valued for their ability to participate in a variety of chemical transformations. They are often generated in situ from precursors like sodium methanesulfinate (B1228633) and an iodine source. rsc.orgrsc.org This approach allows for the immediate use of the reactive this compound without the need for isolation.

One of the primary applications of this compound is in the synthesis of vinyl sulfones. For instance, the reaction of alkynes with sulfonyl hydrazides and molecular iodine proceeds through a sulfonyl iodide intermediate to yield (E)-β-iodo vinylsulfones with high stereoselectivity. rsc.org These products are versatile building blocks in their own right. rsc.org

More recently, the landscape of sulfonyl iodide chemistry has been expanded through the use of transition metal catalysis. Gold-catalyzed sulfonylation reactions of aryl iodides with sodium sulfinates, including sodium methanesulfinate, have been developed, offering a novel method for the formation of aryl sulfones. acs.org Furthermore, the methanesulfonyl group has been shown to polarize iodine atoms in certain molecules, enabling strong halogen bonding for anion recognition, a concept with potential applications in supramolecular chemistry. nih.gov Methanesulfonyl chloride, a related and more stable precursor, is also widely used in the synthesis of complex molecules and natural products, where it serves to introduce the methanesulfonyl group or to activate hydroxyl groups for subsequent reactions. nih.govmarquette.eduacs.orgmasterorganicchemistry.com

Research Findings and Data

Detailed studies have provided valuable insights into the properties and reactivity of this compound.

Physicochemical and Spectroscopic Properties

Due to its instability, isolated this compound is not well-characterized. However, studies on in-situ generated solutions and crystalline inclusion compounds have provided key data.

PropertyValueCompoundReference
S–I Bond Length 2.44 Å(CH₃SO₂I)₂·RbI₃ / (CH₃SO₂I)₄·KI₃·2I₂ figshare.comnih.gov
UV-Vis Absorbance (λmax) 309 nmCH₃SO₂I (in aqueous solution) figshare.comnih.gov
Molar Absorptivity (ε) 667 M⁻¹ cm⁻¹CH₃SO₂I (in aqueous solution) figshare.comnih.gov
Boiling Point 60 °C at 21 mmHgMethanesulfonyl chloride lookchem.comchembk.com
Density 1.48 g/mL at 25 °CMethanesulfonyl chloride lookchem.comchembk.com
Refractive Index (n20/D) 1.452Methanesulfonyl chloride lookchem.comchembk.com

Interactive Data Table: Physicochemical Properties

Users can sort and filter the data in the table above.

Kinetic and Equilibrium Data

The formation and hydrolysis of this compound in aqueous solution have been kinetically characterized.

ParameterValueConditionsReference
Equilibrium Constant (K_MSI) 1.07 ± 0.01 MFor CH₃SO₂⁻ + I₃⁻ ⇌ CH₃SO₂I + 2I⁻ at 25 °C figshare.comnih.gov
Hydrolysis Rate Constant (k_hyd) 2.0 × 10⁻⁴ s⁻¹For CH₃SO₂I + H₂O → CH₃SO₃⁻ + I⁻ + 2H⁺ in dilute phosphate (B84403) buffer figshare.comnih.gov

Interactive Data Table: Kinetic and Equilibrium Data

Users can sort and filter the data in the table above.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3IO2S B14672702 Methanesulfonyl iodide CAS No. 42790-82-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42790-82-9

Molecular Formula

CH3IO2S

Molecular Weight

206.01 g/mol

IUPAC Name

methanesulfonyl iodide

InChI

InChI=1S/CH3IO2S/c1-5(2,3)4/h1H3

InChI Key

ONQHJHZPCWQDOO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)I

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes for Methanesulfonyl Iodide

The direct synthesis of this compound can be achieved through specific iodination reactions of sulfur-containing precursors. Additionally, understanding alternative preparative strategies for related sulfonyl halides provides insight into potential synthetic pathways.

Formation from Methanesulfinate (B1228633) and Triiodide

This compound can be produced in aqueous solutions through the reaction of methanesulfinate with triiodide. wikipedia.orgnih.gov This reaction is a rapid equilibrium, as described by the following equation:

CH₃SO₂⁻ + I₃⁻ ⇌ CH₃SO₂I + 2I⁻ wikipedia.orgnih.gov

The equilibrium constant (KMSI) for this reaction has been determined to be 1.07 ± 0.01 M at 25 °C. nih.gov Solutions of this compound exhibit an absorbance maximum at 309 nm. nih.gov While the equilibrium is established quickly, solutions of this compound decompose slowly in water to form methanesulfonate (B1217627). nih.gov

Reaction ParameterValueReference
Equilibrium Constant (KMSI)1.07 ± 0.01 M nih.gov
Temperature25 °C nih.gov
Absorbance Maximum (λmax)309 nm nih.gov

At high concentrations of methanesulfinate in the presence of potassium iodide and iodine, dichroic crystals of (CH₃SO₂I)₄·KI₃·2I₂ can be formed. wikipedia.orgnih.gov X-ray crystallography of these crystals reveals that the this compound molecules coordinate to the metal cations through their oxygen atoms, with a sulfur-iodine bond length of 2.44 Å. nih.gov

Alternative Preparative Strategies for Related Sulfonyl Iodides

While the direct synthesis of this compound from methanesulfinate is well-established, alternative strategies for the preparation of other sulfonyl iodides can offer insights into potential synthetic routes. Generally, the stability of sulfonyl halides decreases in the order fluorides > chlorides > bromides > iodides. wikipedia.org

Arenesulfonyl iodides have been prepared from the reaction of arenesulfinates or arenehydrazides with iodine. wikipedia.org Another approach involves the preparation of perfluoroalkanesulfonyl iodides by reacting silver perfluoroalkanesulfinates with iodine in dichloromethane (B109758) at low temperatures. wikipedia.org

The synthesis of the more common sulfonyl chlorides can be achieved through various methods, which could potentially be adapted for iodides. These methods include:

The reaction of sulfonic acids with halogenating agents like thionyl chloride. orgsyn.org

The oxidative chlorination of thiols. nih.gov

The reaction of sulfonyl hydrazides with N-halosuccinimides. nih.gov

In Situ Generation and Transient Species Formation

In certain reaction environments, this compound may be generated in situ, or related transient species may be formed that play a crucial role in the reaction mechanism.

Formation of Methanesulfonylhypoiodite

The existence of methanesulfonylhypoiodite (CH₃SO₂OI) as a stable compound is not well-documented. However, the formation of analogous transient species in related chemistry suggests its potential as a reactive intermediate. For instance, in some reactions involving sulfinates and iodine sources, the formation of a hypervalent iodine intermediate, which then generates hypoiodous acid, has been proposed. ingentaconnect.com By analogy, a reaction between methanesulfinate and an iodine source could hypothetically proceed through a transient methanesulfonylhypoiodite intermediate. Further research is needed to isolate or trap this putative species to confirm its existence and role in reaction mechanisms.

Generation of Methanesulfonyl Radicals

Methanesulfonyl radicals (CH₃SO₂•) are highly reactive intermediates that can be generated from various precursors. One method involves the reaction of methanesulfinic acid with hydroxyl radicals (•OH). This reaction proceeds with a rate constant of 5.3 × 10⁹ dm³ mol⁻¹ s⁻¹. The resulting methanesulfonyl radical has an absorption maximum at 330 nm.

Another method for generating methanesulfonyl radicals is through the reaction of α-hydroxyl and α-alkoxyl alkyl radicals with methanesulfonyl chloride. The transient absorption spectrum of the methanesulfonyl radical produced in this manner shows a broad band between 280 nm and 380 nm, with a maximum at 320 nm.

PrecursorMethod of GenerationRate Constant / Spectral Data
Methanesulfinic acidReaction with •OHk = 5.3 × 10⁹ dm³ mol⁻¹ s⁻¹; λmax = 330 nm
Methanesulfonyl chlorideReaction with α-hydroxyl/α-alkoxyl alkyl radicalsλmax = 320 nm (broad band 280-380 nm)

Precursor Derivatization and Leaving Group Chemistry

A common and synthetically useful precursor to reactions involving the methanesulfonyl group is methanesulfonyl chloride. This compound is frequently used to derivatize alcohols, converting the hydroxyl group into a methanesulfonate (mesylate) ester. study.comlibretexts.org This transformation is significant because the mesylate group is an excellent leaving group in nucleophilic substitution reactions, a consequence of the resonance stabilization of the resulting anion. libretexts.org

The conversion of an alcohol to a mesylate proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during this step. libretexts.org The resulting mesylate can then be readily displaced by a variety of nucleophiles. For example, the reaction of a methanesulfonate ester with potassium iodide leads to the formation of an alkyl iodide through an SN2 reaction, resulting in inversion of configuration at the reaction center. brainly.com

The reactivity of leaving groups in nucleophilic substitution reactions has been studied, and in some systems, iodide and bromide have been found to be more reactive than p-toluenesulfonate and methanesulfonate. However, trifluoromethanesulfonate (B1224126) (triflate) is generally considered the best leaving group among these options.

This derivatization strategy, converting a poor leaving group (hydroxyl) into an excellent one (mesylate), is a cornerstone of synthetic organic chemistry, enabling a wide range of subsequent transformations.

Conversion of Alcohols to Methanesulfonate Esters (Mesylates) as Leaving Groups

The hydroxyl group (-OH) of alcohols is a poor leaving group in nucleophilic substitution reactions because hydroxide (B78521) (HO⁻) is a strong base. periodicchemistry.comulethbridge.ca To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. One of the most effective strategies is the transformation of an alcohol into a methanesulfonate ester, commonly known as a mesylate. chemistrysteps.commasterorganicchemistry.com This conversion renders the carbon atom attached to the oxygen significantly more electrophilic and susceptible to nucleophilic attack by ions such as iodide.

The process of mesylation involves treating an alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine. commonorganicchemistry.comyoutube.comcommonorganicchemistry.com The base serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. youtube.com A significant advantage of this method is that the conversion of the alcohol to the mesylate proceeds with the retention of configuration at the stereogenic carbon center, as the C-O bond of the alcohol is not broken during this step. chemistrysteps.comlibretexts.org

The resulting mesylate group (-OMs) is an excellent leaving group because its conjugate acid, methanesulfonic acid, is a strong acid. The negative charge on the departing mesylate anion is effectively stabilized through resonance delocalization across the three oxygen atoms. masterorganicchemistry.comlibretexts.org

Detailed research has focused on optimizing this transformation. For instance, a study demonstrated a one-pot halogenation reaction that converts alcohols directly into alkyl iodides by forming a mesylate intermediate in situ. nih.gov In this protocol, various primary and secondary alcohols were successfully converted to their corresponding iodides in high yields. The reaction first involves mesylation followed by the introduction of a Grignard reagent, which acts as the halide nucleophile. nih.gov

The table below summarizes the results from this one-pot procedure for various alcohol substrates.

Table 1: One-Pot Conversion of Alcohols to Alkyl Iodides via Mesylate Intermediates Data sourced from Wu, X. et al., 2018. nih.gov

EntryAlcohol SubstrateProductYield (%)
11-Octanol1-Iodooctane89
2Cyclohexylmethanol(Iodomethyl)cyclohexane88
32-Phenylethan-1-ol(2-Iodoethyl)benzene95
4(R)-Octan-2-ol(S)-2-Iodooctane90
54-Methoxybenzyl alcohol1-(Iodomethyl)-4-methoxybenzene94
6Thiophen-2-ylmethanol2-(Iodomethyl)thiophene92

This methodology highlights the synthetic utility of converting alcohols to mesylates as a reliable pathway to access alkyl iodides, which are valuable precursors for forming compounds like this compound or for use in further synthetic transformations. The general conditions for the initial mesylation step are well-established.

Table 2: General Reaction Conditions for Alcohol Mesylation

ReagentBaseSolventTypical TemperatureReference
Methanesulfonyl chloride (MsCl)Triethylamine (TEA)Dichloromethane (DCM)0 °C to Room Temperature commonorganicchemistry.comerowid.org
Methanesulfonyl chloride (MsCl)PyridineDichloromethane (DCM) or Pyridine0 °C to Room Temperature commonorganicchemistry.comyoutube.com
Methanesulfonic anhydride (B1165640) ((Ms)₂O)Pyridine or Triethylamine (TEA)Dichloromethane (DCM)0 °C to Room Temperature commonorganicchemistry.com

Reaction Mechanisms and Mechanistic Investigations

Nucleophilic Reaction Pathways

In the context of nucleophilic substitution reactions, the effectiveness of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. quimicaorganica.orglibretexts.org While methanesulfonyl iodide itself functions as an electrophilic iodinating agent, an analysis of its constituent parts—the iodide ion (I⁻) and the methanesulfonate (B1217627) ion (mesylate, CH₃SO₂O⁻)—is relevant for understanding leaving group abilities in nucleophilic substitution.

Both iodide and mesylate are considered excellent leaving groups. ntu.ac.uk However, direct comparisons in kinetic studies have shown that iodide is generally a better leaving group than methanesulfonate. nih.govresearchgate.net The leaving group's ability is often correlated with the pKa of its conjugate acid. nih.gov Hydroiodic acid (HI) has a pKa of approximately -10, while methanesulfonic acid (CH₃SO₂OH) has a pKa of about -1.9. nih.gov Based on these values, iodide is the weaker base and thus the better leaving group. nih.gov

Kinetic studies on the nucleophilic substitution of neopentyl derivatives have demonstrated that compounds with iodide and bromide leaving groups are more reactive than those with p-toluenesulfonate (a close analog of methanesulfonate) and methanesulfonate leaving groups. nih.govresearchgate.net Despite iodide's superior performance, sulfonates like mesylate are highly effective and widely used as leaving groups in organic synthesis because the negative charge on the oxygen atom is stabilized through resonance. quimicaorganica.orgntu.ac.uk

The following table compares the relative reactivity of different leaving groups in Sₙ2 reactions.

Comparative Leaving Group Abilities of Sulfonyl Iodides and Sulfonates

The efficacy of a leaving group is a critical factor in determining the rate and mechanism of nucleophilic substitution and elimination reactions. Generally, a good leaving group is the conjugate base of a strong acid, capable of stabilizing the negative charge it acquires upon departure. masterorganicchemistry.com While leaving group ability can be context-dependent, comparisons between sulfonyl iodides and sulfonate esters, such as methanesulfonates (mesylates) and p-toluenesulfonates (tosylates), reveal important distinctions.

In studies of nucleophilic substitution reactions on sterically hindered neopentyl skeletons, the reactivity of various leaving groups was assessed. nih.gov These investigations demonstrated that iodide and bromide are more reactive leaving groups than p-toluenesulfonate and methanesulfonate under the studied conditions. nih.gov This heightened reactivity is consistent with the general principle that the conjugate acid of iodide (HI, pKa ≈ -10) is significantly stronger than that of p-toluenesulfonic acid (p-TsOH, pKa ≈ -1.34). nih.gov

However, it is also noted that sulfonates often function as better leaving groups than their pKa values might suggest. nih.gov This is because, in a substitution reaction, the bond being broken is between the heteroatom (oxygen) and carbon, not the heteroatom and hydrogen, which defines acidity. nih.gov Sulfonates are excellent leaving groups because the negative charge on the oxygen atom is effectively delocalized through resonance across the sulfonyl group. masterorganicchemistry.com The trifluoromethylsulfonyl group (triflate), with its strong electron-withdrawing fluorine atoms, is an even better leaving group than mesylate or tosylate. masterorganicchemistry.com

Despite the excellent charge stabilization in sulfonates, kinetic data from specific reaction contexts, such as with a neopentyl substrate, indicate a higher reactivity for iodide. This suggests that in the case of this compound, the iodide component is the more facile leaving group compared to a methanesulfonate anion under similar nucleophilic substitution conditions.

Table 1: Comparative Reactivity of Leaving Groups on a Neopentyl Skeleton nih.gov
Leaving GroupChemical FormulaRelative Reactivity OrderConjugate Acid pKa
Trifluoromethanesulfonate (B1224126) (Triflate)-OSO₂CF₃Highest≈ -14
Iodide-IMore reactive than sulfonates≈ -10
Bromide-Br≈ -9
p-Toluenesulfonate (Tosylate)-OSO₂C₆H₄CH₃Less reactive than halides≈ -1.34
Methanesulfonate (Mesylate)-OSO₂CH₃≈ -1.9
Chloride-ClLowest (among those tested)≈ -7

Radical-Mediated Transformations

This compound is a potent precursor for radical-mediated reactions, primarily through the homolytic cleavage of the relatively weak sulfur-iodine bond to generate the methanesulfonyl radical.

Formation and Reactivity of Methanesulfonyl Radicals

The methanesulfonyl radical (CH₃SO₂•) is a key intermediate in various chemical transformations. It can be generated from precursors like methanesulfonyl chloride through processes such as pulse radiolysis. acs.orgresearchgate.net Studies using this technique have identified a characteristic transient optical absorption spectrum for the methanesulfonyl radical with a maximum at approximately 320-330 nm. acs.orgrsc.orgresearchgate.net

Once formed, the methanesulfonyl radical exhibits distinct reactivity. It can undergo disproportionation through recombination and subsequent hydrolysis, leading to the formation of methanesulfonic acid. rsc.orgresearchgate.net A significant aspect of its reactivity is its ability to add across carbon-carbon multiple bonds. Kinetic studies have determined the rate constants for the addition of CH₃SO₂• to substrates like acrolein and propiolic acid. acs.org This addition is often reversible, a characteristic feature of sulfur-centered radicals. researchgate.net The reversibility allows the reaction to be highly regioselective, typically favoring the formation of the most stable radical intermediate. researchgate.net In the presence of dioxygen, the methanesulfonyl radical can initiate a chain reaction, leading to the formation of methanesulfonic acid. rsc.orgresearchgate.net

Iodosulfonylation Reactions

Iodosulfonylation is a powerful difunctionalization reaction where a sulfonyl group and an iodine atom are added across a carbon-carbon multiple bond. These reactions often proceed via a radical chain mechanism initiated by the formation of a sulfonyl radical.

The addition of sulfonyl iodides, including this compound, to alkynes provides a direct and stereoselective route to (E)-β-iodovinyl sulfones. organic-chemistry.orgrsc.org This transformation is of significant synthetic value as vinyl sulfones are important intermediates in organic synthesis. organic-chemistry.org The reaction mechanism is believed to proceed through the following key steps:

Initiation: A sulfonyl radical (RSO₂•) is generated from a suitable precursor.

Propagation: The sulfonyl radical adds to the alkyne triple bond in a regioselective manner to form a vinyl radical intermediate. mdpi.com This addition is followed by the abstraction of an iodine atom from another molecule of the sulfonyl iodide, yielding the β-iodovinyl sulfone product and regenerating the sulfonyl radical to continue the chain. mdpi.com

This process typically exhibits high regio- and stereoselectivity, predominantly forming the E-isomer. rsc.org Various methods have been developed to promote this reaction under mild conditions, including the use of ultrasound irradiation and photocatalysis, which can significantly accelerate the reaction rate. organic-chemistry.orgrsc.org The method is applicable to a wide range of terminal and internal alkynes. organic-chemistry.orgresearchgate.net

Table 2: Examples of Iodosulfonylation of Alkynes
Alkyne SubstrateSulfonyl SourceIodine SourceConditionsProduct TypeStereoselectivityReference
Terminal Aryl AlkyneSulfonyl HydrazidePotassium IodideH₂O₂, Ultrasound, RT, 2 min(E)-β-Iodovinyl SulfoneHigh (E-selectivity) organic-chemistry.org
Internal Alkynep-Toluenesulfonyl CyanideN-Iodosuccinimide (NIS)H₂O, Room Temperature(E)-β-Iodovinyl SulfoneHigh (E-selectivity) rsc.org
Internal AlkyneAryl/Alkyl Sulfonyl Iodide-Green Light, Rose Bengal (Photocatalyst), Ethanol, RTβ-Iodovinyl SulfoneHigh rsc.org

The radical addition of sulfonyl iodides to allenes provides access to functionalized allylic sulfones. acs.org The reaction mechanism mirrors that of alkyne iodosulfonylation, involving the initial addition of the methanesulfonyl radical to one of the double bonds of the allene. The regioselectivity of this initial attack is influenced by the substitution pattern of the allene. nih.gov

For instance, in the addition of tosyl iodide (an analogue of this compound) to allenes, the tosyl radical preferentially attacks the terminal carbon of unsubstituted propadiene. nih.gov However, for methyl-substituted allenes, the radical tends to attack the central carbon. nih.gov This initial addition forms a vinylic or allylic radical intermediate, which then abstracts an iodine atom from the sulfonyl iodide to yield the final product. nih.gov The outcome is the formation of an α-iodomethyl vinylsulfone or a related isomer, depending on the regiochemistry of the initial radical addition and subsequent iodine atom transfer. nih.gov

Tin-Free Radical Acylation Reactions Involving Methanesulfonyl Species

Traditional radical chemistry often relied on the use of organotin reagents, such as tributyltin hydride, to act as radical initiators and chain-transfer agents. researchgate.netnih.gov However, the toxicity and difficulty in removing tin-containing byproducts have driven the development of "tin-free" methodologies. researchgate.net

This compound can serve as an excellent precursor for methanesulfonyl radicals under mild, tin-free conditions (e.g., photolysis or thermal initiation). While direct, large-scale applications in acylation are still an emerging area, the principle relies on using the methanesulfonyl radical as a tin-free initiator for subsequent radical cascades. In the context of radical acylation, a radical species adds to carbon monoxide or an equivalent, followed by trapping of the resulting acyl radical. The methanesulfonyl radical, generated cleanly from this compound, can initiate such a sequence without the need for toxic metal hydrides. This aligns with the broader shift in radical chemistry towards cleaner, more sustainable methods, often employing photoredox catalysis or other metal-free initiation systems to generate the necessary radical intermediates. researchgate.netnih.gov

Radical Trapping Experiments and Mechanistic Elucidation

While specific radical trapping experiments to elucidate the reaction mechanisms of this compound itself are not extensively detailed in available literature, mechanistic studies on the closely related methanesulfonyl radical (CH₃SO₂•) provide significant insights. The formation of this radical is a key step in the oxidation of methanesulfinate (B1228633), and its existence as a transient intermediate has been confirmed through radical scavenging experiments. auburn.edursc.org

In studies of the one-electron oxidation of methanesulfinic acid (MSA), the methanesulfonyl radical is produced as a transient intermediate. auburn.edu The presence of this radical was confirmed through scavenging competition experiments. For instance, in the oxidation of MSA by bis(1,4,7-triazacyclononane)nickel(III), the methanesulfonyl radical was successfully trapped, confirming its role in the reaction pathway. auburn.edu Similarly, in pulse radiolysis studies of methanesulfinic acid, the resulting methanesulfonyl radical was scavenged by compounds such as ferrocyanide, ascorbate, and sulfite. rsc.org These experiments are crucial for mechanistic elucidation as they confirm the presence of highly reactive radical intermediates that cannot be isolated but dictate the formation of subsequent products.

The methanesulfonyl radical, once formed, can undergo various reactions, including disproportionation via recombination and subsequent hydrolysis to form methanesulfonic acid. rsc.org In the presence of oxygen, it can initiate a chain reaction, leading to the formation of the methylsulfonylperoxyl radical (CH₃S(O₂)OO•), a strongly oxidizing species that propagates the chain. rsc.org

Oxidative and Reductive Transformations

This compound is synthesized in aqueous solutions through an iodine-mediated oxidative sulfonation of methanesulfinate. This transformation involves the reaction of methanesulfinate (CH₃SO₂⁻) with triiodide (I₃⁻). nih.gov The process is a rapid equilibrium reaction where the sulfinate is oxidized to the corresponding sulfonyl iodide, as shown in the following equation:

CH₃SO₂⁻ + I₃⁻ ⇌ CH₃SO₂I + 2I⁻ nih.gov

This reaction represents a direct method for the formation of the S-I bond via the oxidation of a sulfinate salt. At 25°C and an ionic strength of 0.1 M (using NaClO₄), the equilibrium constant (KMSI) for this reaction is 1.07 ± 0.01 M. nih.gov Spectroscopic analysis of the resulting solutions shows that this compound has a distinct absorbance maximum at 309 nm, with a molar absorptivity of 667 M⁻¹ cm⁻¹. nih.gov Stopped-flow kinetic studies have revealed that this equilibrium is established very quickly, within the dead time of the instrument, which is approximately 2 milliseconds. nih.gov

While this process is a form of oxidative sulfonation facilitated by an iodine species (triiodide), it is described as a reversible equilibrium reaction rather than a catalytic cycle where iodine is regenerated and reused.

This compound undergoes slow decomposition in aqueous solutions. The primary pathway for this degradation is hydrolysis, which results in the formation of methanesulfonate (CH₃SO₃⁻), iodide (I⁻), and protons (H⁺). nih.gov

CH₃SO₂I + H₂O → CH₃SO₃⁻ + I⁻ + 2H⁺ nih.gov

Kinetic studies have been performed to quantify the rate of this decomposition. In a dilute phosphate (B84403) buffer, the hydrolysis proceeds with a defined rate constant. nih.gov The kinetics are notably influenced by the concentration of iodide ions in the solution. The rate of decomposition shows an inverse-squared dependence on the iodide concentration ([I⁻]). This dependence is a direct consequence of the formation equilibrium of this compound (KMSI), where an increase in iodide concentration shifts the equilibrium back towards the reactants (methanesulfinate and triiodide), thereby reducing the concentration of this compound available for hydrolysis. nih.gov

The table below summarizes the kinetic data for the decomposition of this compound in an aqueous buffer.

ParameterValueConditions
Hydrolysis Rate Constant (khyd)2.0 × 10⁻⁴ s⁻¹Dilute phosphate buffer
Dependence on [I⁻]Inverse-squaredDue to KMSI equilibrium

Catalytic Applications and Methodological Advancements

Role in Catalytic Iodination Cycles

Methanesulfonyl iodide is implicated as a key intermediate in various catalytic iodination cycles, where it participates in oxidative coupling reactions and cooperative catalytic systems. Its high reactivity stems from the electrophilic nature of the iodine atom and the potential for the methanesulfonyl group to act as a leaving group or a source of the methanesulfonyl radical.

In the realm of iodine-catalyzed oxidative coupling reactions, molecular iodine is often employed as a catalyst to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed through a series of steps involving the in situ generation of a more electrophilic iodine species. While direct studies focusing solely on this compound in these broad catalytic cycles are not extensively detailed in the reviewed literature, the principles of such reactions often involve the formation of sulfonyl iodide intermediates. In these proposed mechanisms, a sulfinate salt can react with an iodine source to generate a transient sulfonyl iodide. This intermediate can then participate in the oxidative coupling process. It is plausible that this compound, formed from methanesulfinate (B1228633), could play a significant role in such catalytic systems, acting as a potent electrophile to activate substrates or as a precursor to the methanesulfonyl radical for subsequent bond-forming steps.

A novel approach in catalysis involves the synergistic combination of molecular iodine and photoredox catalysis, activated by visible light. This dual catalytic system has been successfully applied to intramolecular benzylic C-H amination, a process that highlights the potential role of intermediates analogous to this compound. In this system, iodine serves as the primary catalyst for the formation of a new C-N bond by activating a remote C(sp³)–H bond through a 1,5-hydrogen atom transfer (1,5-HAT) process. The catalytic cycle is sustained by an organic photoredox catalyst that reoxidizes the molecular iodine.

The proposed mechanism involves the initial N-iodination of a sulfonamide substrate to form an N-iodo intermediate. Upon irradiation with visible light, this intermediate undergoes homolytic cleavage to generate an amidyl radical, which then initiates the 1,5-HAT. This process generates an alkyl radical that is subsequently trapped by iodine to form an alkyl iodide. Intramolecular substitution then leads to the cyclized product. This mechanism, particularly the formation and photolysis of the N-iodo sulfonamide, provides a strong conceptual parallel for the potential involvement of this compound in similar light-activated catalytic cycles. Different sulfonyl protecting groups are well-tolerated in this process, suggesting that a methanesulfonyl-substituted substrate would be a viable candidate.

Applications in Carbon-Heteroatom and Carbon-Carbon Bond Formation

This compound and its in situ generated precursors are valuable reagents for the construction of carbon-iodine, carbon-nitrogen (in the form of sulfonamides), and carbon-carbon bonds. These transformations often leverage the reactivity of the sulfonyl iodide moiety to introduce functionality to organic molecules.

The formation of a carbon-iodine bond is a fundamental transformation in organic synthesis, providing a versatile handle for subsequent cross-coupling reactions. While methanesulfonyl chloride is commonly used to activate alcohols for substitution reactions, including the Finkelstein reaction to produce alkyl iodides, the direct use of this compound for this purpose is less documented. However, in the context of the cooperative light-activated C-H amination discussed previously, an alkyl iodide is formed as a key intermediate following the 1,5-HAT and iodine atom transfer. This demonstrates a pathway where a process initiated by an iodine-based catalyst, conceptually related to this compound, leads to the formation of a C-I bond.

Sulfonamides are a critical functional group in medicinal chemistry and materials science. A common route to their synthesis involves the reaction of a sulfonyl chloride with an amine. However, methods utilizing sulfonyl iodide intermediates are also emerging. One proposed mechanism for the synthesis of sulfonamides from sodium sulfinates and amines involves the initial reaction of the sulfinate with molecular iodine to generate a sulfonyl iodide intermediate, such as this compound from sodium methanesulfinate. organic-chemistry.org This highly reactive intermediate can then readily react with an amine to furnish the corresponding sulfonamide. organic-chemistry.org The sulfonyl iodide can undergo homolysis of the S-I bond to produce a sulfonyl radical, which then couples with the amine. organic-chemistry.org

Another approach involves the oxidation of an alkyl iodide to a hypervalent iodine intermediate, which then decomposes to hypoiodous acid. This active species reacts with a sodium sulfinate and an amine to yield the sulfonamide. While this method does not directly use a pre-formed sulfonyl iodide, the underlying principle of generating a reactive iodine species to facilitate the sulfonamidation is related.

The geminal difunctionalization of terminal alkynes is a powerful strategy for the rapid construction of complex molecular architectures. A key transformation in this area is the iodosulfonylation of alkynes to produce β-iodovinyl sulfones, which are versatile synthetic intermediates. While direct use of this compound is not explicitly detailed in many reports, its in situ formation from a methanesulfonyl precursor and an iodine source is a plausible pathway in these reactions.

For instance, the reaction of terminal alkynes with sulfonyl hydrazides and a halide source, or with sodium sulfinates and an iodine source, leads to the formation of vinyl sulfones. A copper(I)-catalyzed geminal difunctionalization of terminal alkynes has been developed that proceeds via a carbene migratory insertion and the addition of a sulfonyl anion to the triple bond. This method provides a variety of vinyl sulfones with good yields and excellent stereoselectivity. Although this specific example does not involve an iodine source, other metal-free iodosulfonylation reactions of alkynes proceed via radical mechanisms where a sulfonyl radical adds to the alkyne, followed by trapping of the resulting vinyl radical with an iodine atom. The sulfonyl radical can be generated from the homolytic cleavage of a sulfonyl iodide, which in the case of this compound, would be formed from a suitable methanesulfonyl precursor.

Cross-Coupling and Functionalization Strategies

This compound in Metal-Catalyzed Processes (e.g., Palladium)

The role of this compound in palladium-catalyzed cross-coupling reactions is not extensively documented in readily accessible scientific literature. While palladium catalysis is a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, the specific utility of this compound as a coupling partner or precursor in these transformations remains an area with limited published research.

In principle, the methanesulfonyl moiety could serve as a leaving group or as a source of a methylsulfonyl group in various palladium-catalyzed processes. However, without specific examples and detailed mechanistic studies, any discussion on its application would be purely speculative. The reactivity of the sulfonyl iodide group in the context of the elementary steps of palladium catalysis, such as oxidative addition and reductive elimination, has not been a significant focus of reported research.

Development of Metal-Free Synthetic Protocols

Similarly, the development of metal-free synthetic protocols that specifically utilize this compound as a key reagent is not a well-documented area of research. Metal-free catalysis, which often relies on the use of organocatalysts, photoredox catalysis, or the inherent reactivity of reagents under specific conditions, has gained significant traction as a more sustainable approach to chemical synthesis.

While iodine-mediated reactions are a prominent feature of metal-free synthesis, the specific application of this compound in these protocols is not widely reported. The potential for this compound to act as a source of a methylsulfonyl radical or cation under metal-free conditions could, in theory, enable various functionalization reactions. However, the absence of dedicated studies on this topic prevents a detailed and evidence-based discussion.

Spectroscopic and Structural Characterization in Research

X-ray Crystallographic Analysis

X-ray crystallography has been instrumental in determining the precise three-dimensional arrangement of atoms within crystalline samples of methanesulfonyl iodide, particularly in the form of its adducts.

Detailed crystallographic studies have been conducted on adducts of this compound, revealing complex structures. Two notable examples are the dichroic crystals of (CH₃SO₂I)₄·KI₃·2I₂ and (CH₃SO₂I)₂·RbI₃. nih.gov The formation of these specific adducts is dependent on the reaction conditions; the potassium iodide-containing adduct forms in solutions with high concentrations of methanesulfinate (B1228633), while the rubidium iodide variant is produced from solutions containing rubidium iodide and iodine. nih.gov

X-ray analysis of these crystalline adducts has provided precise measurements of the key bond lengths and angles within the this compound molecule. A significant finding from these studies is the determination of the sulfur-iodine (S-I) bond length, which has been measured at 2.44 Å. nih.gov This experimental value is crucial for understanding the nature and strength of the covalent bond between the sulfonyl group and the iodine atom. The geometry around the sulfur atom is consistent with its sp³ hybridization, adopting a distorted tetrahedral arrangement with the methyl group, two oxygen atoms, and the iodine atom.

Solution-Phase Spectroscopic Studies

To complement the solid-state structural data, spectroscopic methods have been employed to characterize this compound in aqueous solutions and to study its reaction kinetics.

In aqueous solutions, this compound exhibits a distinct absorption profile in the ultraviolet-visible (UV-Vis) spectrum. Spectrophotometric analysis reveals an absorbance maximum (λmax) at 309 nm. nih.gov Associated with this peak is a molar absorptivity (ε) of 667 M⁻¹ cm⁻¹. nih.gov This characteristic absorption allows for the quantitative determination of this compound concentration in solution and is essential for kinetic studies.

Spectroscopic ParameterValue
Absorbance Maximum (λmax)309 nm
Molar Absorptivity (ε)667 M⁻¹ cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies and Product Identification

Mechanistic Studies

NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing kinetic and mechanistic insights. By acquiring spectra at various time points, the consumption of reactants, the formation of intermediates, and the appearance of products can be quantified.

In the context of this compound, which can be formed from the reaction of methanesulfinate with triiodide, ¹H NMR spectroscopy would be instrumental in tracking the disappearance of the methyl protons of the methanesulfinate starting material and the appearance of a new singlet corresponding to the methyl protons of this compound. The chemical shift of these protons is influenced by the strongly electron-withdrawing sulfonyl iodide group.

Furthermore, NMR can be used to study the kinetics of subsequent reactions involving this compound. For instance, in nucleophilic substitution reactions where the iodide is displaced, the rate of disappearance of the this compound signal and the concurrent appearance of the product signal can be measured to determine reaction rates and orders. Isotopic labeling studies, where a specific atom is replaced by its NMR-active isotope (e.g., ¹³C or ²H), can also be employed to trace the fate of atoms throughout a reaction mechanism, providing definitive evidence for bond-forming and bond-breaking steps.

Product Identification

The identification of products from reactions involving this compound is another critical application of NMR spectroscopy. The chemical shift, multiplicity (splitting pattern), and integration of the signals in ¹H and ¹³C NMR spectra provide a fingerprint of the molecular structure.

For example, in a reaction where this compound acts as a methanesulfonylating agent, the resulting product would exhibit a characteristic singlet in the ¹H NMR spectrum corresponding to the CH₃SO₂- group, with a chemical shift indicative of its new chemical environment. Similarly, the ¹³C NMR spectrum would show a signal for the methyl carbon, with its chemical shift providing information about the nature of the atom it is attached to.

Predicted and Comparative NMR Data

In the absence of direct experimental spectra for this compound, computational prediction methods and comparison with structurally similar compounds can provide valuable estimations of its NMR chemical shifts. The electronegativity of the iodine atom and the anisotropic effects of the sulfonyl group are the primary factors influencing the chemical shifts of the methyl protons and carbon.

Below are tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside experimental data for related methanesulfonyl derivatives to provide context.

Table 1: Predicted ¹H NMR Chemical Shift for this compound and Experimental Values for Related Compounds

Compound NameStructureSolventChemical Shift (δ) of CH₃ (ppm)
This compound (Predicted)CH₃SO₂I-~3.5 - 4.0
Methanesulfonyl chlorideCH₃SO₂ClCDCl₃3.44
Methanesulfonic anhydride (B1165640)(CH₃SO₂)₂O-3.35
Methyl methanesulfonate (B1217627)CH₃SO₂OCH₃CDCl₃3.03 (SO₂CH₃)

Note: Predicted values are estimations based on computational models and data from analogous compounds.

Table 2: Predicted ¹³C NMR Chemical Shift for this compound and Experimental Values for Related Compounds

Compound NameStructureSolventChemical Shift (δ) of CH₃ (ppm)
This compound (Predicted)CH₃SO₂I-~45 - 50
Methanesulfonyl chlorideCH₃SO₂ClCDCl₃45.1
Methanesulfonic anhydride(CH₃SO₂)₂O-38.9
Methyl methanesulfonateCH₃SO₂OCH₃CDCl₃38.7 (SO₂CH₃)

Note: Predicted values are estimations based on computational models and data from analogous compounds.

These tables illustrate that the chemical shift of the methyl group in methanesulfonyl compounds is sensitive to the substituent attached to the sulfur atom. The strong electron-withdrawing nature of the halogens in methanesulfonyl chloride and the predicted high chemical shift for this compound indicate significant deshielding of the methyl protons and carbon nucleus. This sensitivity allows for the clear distinction between reactants, intermediates, and products in a reaction mixture using NMR spectroscopy.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a staple in the study of reaction mechanisms due to its balance of accuracy and computational cost. For a compound like methanesulfonyl iodide, DFT calculations can be employed to map out the potential energy surface of a given reaction, identifying the most energetically favorable pathway from reactants to products.

These calculations can elucidate the step-by-step process of a reaction, such as a nucleophilic attack or a radical-mediated process. For instance, in a study on the EnT-mediated 1,2-sulfonylamination of alkenes with N-sulfonyl ketimine, DFT calculations were crucial in detailing the free energy profile of the reaction pathways. nih.gov The calculations helped to understand the homolysis of the N–S bond and the subsequent radical addition steps. nih.gov This type of analysis for this compound would involve modeling its reactions with various substrates and calculating the energies of all reactants, products, intermediates, and transition states.

A key aspect of these studies is the choice of the functional and basis set, which determines the accuracy of the calculations. For example, in the investigation of sulfonamide synthesis, the B3LYP functional with a 6-311++G(d,p) basis set was used for geometry optimization and energy calculations. nih.gov Similar levels of theory could be applied to study the reactions of this compound to provide a detailed mechanistic understanding.

Computational Modeling of Intermediates and Transition States

A significant advantage of computational chemistry is its ability to characterize fleeting species like reaction intermediates and transition states, which are often difficult, if not impossible, to observe experimentally. rsc.org For reactions involving this compound, computational modeling can provide detailed geometric and electronic structures of these transient species.

Transition states represent the highest energy point along a reaction coordinate and are critical for determining the reaction rate. DFT calculations can locate these transition states and a subsequent frequency calculation can confirm their nature (i.e., the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate). In a study on the solvolysis of arenesulfonyl chlorides, computational methods were used to characterize the transition state, suggesting a bimolecular nucleophilic substitution (SN2) mechanism with solvent assistance. researchgate.net For this compound, similar modeling could predict the structure of the transition state in, for example, a substitution reaction, revealing the extent of bond breaking and bond forming.

In a doctoral thesis by Pradeepa Rajakaruna, the geometry of hypotaurine (B1206854) iodide was optimized using the B3LYP method with a 6-311G* basis set in implicit water. auburn.edu The calculated S-I bond length for hypotaurine iodide was found to be 2.544 Å, which is longer than the 2.44 Å calculated for this compound, a difference attributed to steric effects. auburn.edu This highlights how computational modeling can provide precise structural data for intermediates and related species.

Below is an interactive data table summarizing calculated bond lengths for this compound and a related compound.

CompoundMethodBasis SetSolventS-I Bond Length (Å)
This compoundDFT (unspecified)UnspecifiedUnspecified2.44
Hypoaurine IodideB3LYP6-311G*Implicit Water2.544

Note: The specific DFT functional and basis set for the this compound calculation were not detailed in the available source.

Prediction of Reactivity and Selectivity in Organoiodine Systems

Computational chemistry is also a powerful tool for predicting the reactivity and selectivity of chemical reactions. For organoiodine systems, including this compound, these predictions can guide synthetic efforts by identifying the most likely products and reaction conditions.

DFT calculations can be used to assess various factors that govern reactivity, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potentials, and charge distributions. For instance, the electrophilicity and nucleophilicity of reactants can be quantified, providing a theoretical basis for understanding why certain reactions are favored over others. In the context of acylsulfenyl iodides, theoretical calculations at the MP2 level with Sapporo-TZP(+1s1p) basis sets were used to reproduce the observed structures and to propose reaction mechanisms with alkenes and alkynes. researchgate.net The calculations indicated that episulfuranes and episulfonium ions were key intermediates. researchgate.net

Furthermore, computational studies can rationalize and predict stereoselectivity and regioselectivity. By comparing the activation energies of different possible reaction pathways leading to different products, the most favorable outcome can be determined. For example, in a study of the Diels-Alder reaction to form cyclic aliphatic sulfonyl fluorides, DFT calculations could be used to explain the observed stereoselectivity by analyzing the transition state energies of the endo and exo approaches. acs.org Similar computational approaches applied to this compound could predict its reactivity patterns in various organic transformations, offering valuable insights for synthetic chemists.

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Methodologies for Methanesulfonyl Iodide

The traditional synthesis of this compound often involves methods that may not align with the modern principles of green chemistry. A significant advancement has been its production in aqueous solutions from the reaction of triiodide with methanesulfinate (B1228633). acs.orgnih.gov This approach represents a step towards more environmentally friendly synthesis by utilizing water as a solvent.

Future research in this area is expected to focus on several key aspects to further enhance the green credentials of this compound synthesis:

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Use of Renewable Feedstocks: Investigating the potential of deriving the methanesulfonyl group from renewable resources.

Catalytic Approaches: Designing catalytic systems that can generate this compound with high efficiency and selectivity, reducing the need for stoichiometric reagents.

Solvent-Free or Greener Solvents: Exploring solid-state reactions or the use of benign solvents like ionic liquids or supercritical fluids to replace traditional organic solvents. google.com

A comparative look at the synthesis of the more common methanesulfonyl chloride (MsCl) reveals methods starting from methane (B114726) and sulfuryl chloride, which, while direct, involve hazardous reagents. researchgate.net The development of milder and safer routes for this compound is a critical area for future investigation.

Exploration of New Catalytic Systems and Expanded Applications

Currently, this compound is primarily utilized as a reagent in organic synthesis, often for the introduction of the methanesulfonyl group. However, its potential in catalytic applications remains largely unexplored. The high reactivity of the sulfur-iodine bond suggests that it could be involved in novel catalytic cycles.

Future research is anticipated to explore:

Iodine-Catalyzed Reactions: Investigating the role of this compound as a precursor to catalytically active iodine species in various organic transformations. The broader field of iodine catalysis, which often utilizes benign and low-cost iodine sources, provides a fertile ground for such explorations.

Dual Catalysis: Designing systems where this compound or its derivatives act in concert with another catalyst (e.g., a metal or an organocatalyst) to achieve novel transformations.

In Situ Generation and Use: Developing catalytic processes where this compound is generated in situ in catalytic amounts to perform a desired transformation, thereby avoiding the handling of the reactive reagent.

The application of related iodine compounds in catalysis is well-established, for instance, in the synthesis of N-sulfonyl amidines using a CuI-incorporated nanocatalyst. mdpi.com Drawing inspiration from such systems could lead to the development of new catalytic applications for this compound.

Advancements in Asymmetric and Stereoselective Transformations

The development of new methods for the stereocontrolled synthesis of chiral molecules is a cornerstone of modern organic chemistry. While there is a lack of specific reports on the use of this compound in asymmetric catalysis, its potential in this area is significant.

Future research could focus on:

Chiral Methanesulfonates: The reaction of this compound with chiral alcohols could provide a direct route to chiral methanesulfonates, which are valuable intermediates in organic synthesis. Investigating the stereospecificity of this reaction is a key research avenue.

Asymmetric Catalysis: Designing chiral catalysts that can utilize this compound as a reagent to induce enantioselectivity in a variety of reactions, such as the asymmetric functionalization of olefins or carbonyl compounds.

Kinetic Resolution: Exploring the use of this compound in the kinetic resolution of racemic mixtures of alcohols or amines, where one enantiomer reacts preferentially.

The broader context of stereoselective reactions involving related sulfur compounds, such as sulfoxonium ylides, provides a conceptual framework for the potential development of asymmetric transformations involving this compound. mdpi.com

Integration with Flow Chemistry and Sustainable Synthesis Approaches

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The integration of this compound chemistry into flow systems is a promising area for future research.

Key research directions include:

Continuous Synthesis of this compound: Developing a safe and efficient continuous-flow process for the synthesis of this compound, which would allow for its on-demand generation and immediate use, thereby minimizing the risks associated with its storage and handling.

Telescoped Reactions: Designing multi-step syntheses in flow where this compound is generated and consumed in a continuous stream without the need for intermediate isolation and purification. A patent describing the synthesis of gliflozin using a methanesulfonylation intermediate in a continuous reactor highlights the feasibility of such approaches for related compounds.

Process Intensification: Utilizing the precise control offered by flow reactors to optimize reaction conditions (temperature, pressure, reaction time) for reactions involving this compound, leading to higher yields and selectivities.

The development of sustainable synthesis strategies often involves the use of alternative energy sources and greener reaction media. Combining flow chemistry with these approaches, for example, by using photochemical or electrochemical activation in a flow reactor, could lead to highly sustainable processes involving this compound.

Interdisciplinary Research in Materials Science and Polymer Chemistry

The unique reactivity of this compound could also be harnessed in the field of materials science and polymer chemistry. The introduction of the methanesulfonyl group into polymers can significantly alter their properties, such as solubility, thermal stability, and biocompatibility.

Emerging research avenues in this interdisciplinary area include:

Polymer Functionalization: Using this compound to post-synthetically modify existing polymers to introduce the methanesulfonyl group and impart new functionalities.

Initiator for Polymerization: Investigating the potential of this compound as an initiator or co-initiator in various polymerization techniques, such as living radical polymerization. The established role of alkyl iodides in iodine transfer polymerization (ITP) suggests that this compound could be a valuable tool in this context.

Synthesis of Functional Monomers: Employing this compound in the synthesis of novel monomers containing the methanesulfonyl group, which can then be polymerized to create new materials with tailored properties.

The table below summarizes the key research areas and their potential impact:

Research AreaFocusPotential Impact
Green Synthesis Development of atom-economical, catalytic, and solvent-free methods.Reduced environmental impact, increased safety, and lower cost of production.
Catalysis Exploration of this compound in novel catalytic cycles.Expansion of the synthetic utility of iodine catalysis, development of new organic transformations.
Asymmetric Synthesis Application in stereoselective reactions and kinetic resolutions.Access to enantiomerically pure compounds for pharmaceuticals and other applications.
Flow Chemistry Integration into continuous-flow systems for synthesis and multi-step reactions.Enhanced safety, improved efficiency and scalability of chemical processes.
Materials Science Use in polymer synthesis and modification.Creation of new materials with tailored properties for a variety of applications.

Q & A

Q. How is methanesulfonyl iodide synthesized and characterized in laboratory settings?

this compound is typically synthesized via nucleophilic substitution reactions. For example, reacting methanesulfonyl chloride with sodium iodide in anhydrous acetone under reflux can yield the target compound. Characterization involves 1H/13C NMR spectroscopy (to confirm substitution patterns and purity), FT-IR spectroscopy (to identify sulfonyl and iodide functional groups), and elemental analysis (to verify stoichiometry). Recrystallization from ethyl acetate or hexane is recommended to isolate pure crystals . Experimental protocols should align with guidelines for reproducibility, including precise solvent ratios, temperature control, and inert atmosphere use .

Q. What safety protocols are essential when handling this compound?

this compound is highly toxic, corrosive, and moisture-sensitive. Key precautions include:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats .
  • Ventilation: Use fume hoods to avoid inhalation of vapors, which can cause respiratory and neurological damage .
  • Storage: Keep in airtight, light-resistant containers under inert gas (e.g., argon) to prevent decomposition .
  • Spill Management: Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Q. What analytical techniques are critical for assessing this compound’s purity and stability?

  • High-Performance Liquid Chromatography (HPLC): To quantify impurities and degradation products.
  • Thermogravimetric Analysis (TGA): To evaluate thermal stability and decomposition thresholds.
  • Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis. Stability studies should include exposure to light, humidity, and varying temperatures, with data analyzed using kinetic models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data of this compound?

Discrepancies in reactivity (e.g., variable yields in alkylation reactions) often arise from differences in solvent polarity, trace moisture, or catalytic impurities. To address this:

  • Controlled Replication: Reproduce experiments under strictly anhydrous conditions using freshly distilled solvents.
  • In Situ Monitoring: Use techniques like Raman spectroscopy to track reaction intermediates.
  • Meta-Analysis: Compare results across literature sources, noting variables like temperature gradients or reagent grades. Cross-referencing with analogous sulfonyl halides (e.g., methanesulfonyl chloride) can provide mechanistic insights .

Q. What are the challenges in analyzing reaction mechanisms involving this compound as an electrophilic reagent?

Mechanistic studies require isolating transient intermediates (e.g., sulfonium ions) and quantifying kinetic isotope effects. Advanced strategies include:

  • Density Functional Theory (DFT) Calculations: To model transition states and predict regioselectivity.
  • Isotopic Labeling: Using deuterated solvents or 13C-labeled substrates to trace reaction pathways.
  • Stopped-Flow NMR: To capture rapid equilibria in iodination reactions. Contradictions between computational and experimental data should be addressed via sensitivity analysis of solvent effects or counterion interactions .

Q. How should researchers design experiments to study this compound’s role in multi-step syntheses (e.g., pharmaceuticals)?

  • Stepwise Optimization: Screen substrates (e.g., amines, alcohols) for compatibility using Design of Experiments (DoE) methodology.
  • Scalability Tests: Evaluate reaction efficiency at micro- and milli-molar scales to identify mass transfer limitations.
  • Byproduct Profiling: Use LC-MS to detect sulfonic acid byproducts, which may indicate hydrolysis pathways. Document all variables (e.g., stirring rate, solvent purity) to ensure reproducibility .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing kinetic data in this compound-mediated reactions?

  • Nonlinear Regression: Fit time-course data to rate laws (e.g., pseudo-first-order kinetics).
  • Error Propagation Analysis: Quantify uncertainties from instrument precision (e.g., ±0.1°C in temperature probes).
  • Multivariate Analysis: Identify correlations between reaction variables (e.g., solvent polarity vs. activation energy) .

Q. How can researchers ensure ethical and rigorous reporting of this compound studies?

  • Data Transparency: Publish raw spectra, chromatograms, and crystallographic data in supplementary materials.
  • Hazard Disclosure: Clearly outline toxicity and disposal protocols in the "Experimental" section.
  • Peer Review: Address reviewer critiques on mechanistic ambiguity or insufficient controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.